3,4-dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
This compound features a 3,4-dimethoxybenzamide core linked to a thiazol-2-yl moiety via an ethyl spacer. The thiazole ring is further substituted with a 4-methoxyphenethylamine group. The methoxy substituents enhance lipophilicity and may influence binding interactions, while the thiazole and amide functionalities are critical for bioactivity. This scaffold is structurally analogous to enzyme inhibitors targeting pathways such as kynurenine 3-hydroxylase (KYNU) or kinases .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-29-18-7-4-15(5-8-18)10-11-24-21(27)13-17-14-32-23(25-17)26-22(28)16-6-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDWCAYVLFVIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 378.45 g/mol
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The thiazole moiety is known to interact with various biological targets involved in cancer progression. For instance, a study demonstrated that thiazole derivatives can inhibit specific kinases associated with tumor growth and metastasis.
Table 1: Summary of Anticancer Studies on Thiazole Derivatives
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar benzamide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar attributes. Research indicates that the presence of methoxy groups enhances antimicrobial activity by increasing lipophilicity, facilitating better membrane penetration .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzamide Derivative X | E. coli | 12 µg/mL |
| Benzamide Derivative Y | S. aureus | 8 µg/mL |
| Benzamide Derivative Z | Pseudomonas aeruginosa | 15 µg/mL |
The proposed mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs).
- Receptor Interaction : It is hypothesized that the compound binds to specific receptors on cancer cells, modulating signaling pathways that lead to apoptosis.
- Gene Expression Modulation : The compound may alter gene expression patterns related to cell cycle regulation and apoptosis.
Case Studies
A notable case study involved the administration of a thiazole-based compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers within tumor tissues .
Another study focused on the antimicrobial effects against multi-drug resistant strains of bacteria, demonstrating that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzamide moieties. In particular, derivatives similar to 3,4-dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide have been evaluated for their activity against various cancer cell lines.
- Case Study : A study evaluated the anticancer activity of thiazole-based compounds against leukemia and central nervous system (CNS) cancer cell lines. The compound exhibited significant inhibition rates (up to 84.19% against MOLT-4 leukemia cells) .
| Compound | Cancer Cell Line | Inhibition Rate (%) |
|---|---|---|
| 3,4-Dimethoxy... | MOLT-4 (Leukemia) | 84.19 |
| 3,4-Dimethoxy... | SF-295 (CNS Cancer) | 72.11 |
Acetylcholinesterase Inhibition
Another important application is in the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease.
- Research Findings : Compounds with similar structures have shown promising AChE inhibitory activity. For instance, a related compound exhibited an IC50 value of 2.7 µM in inhibiting AChE, suggesting that modifications in the structure can enhance bioactivity against cognitive decline associated with Alzheimer's disease .
| Compound | AChE IC50 (µM) |
|---|---|
| Related Compound | 2.7 |
Chemical Reactions Analysis
2.1. Formation of the Thiazole Ring
Thiazole rings are typically synthesized via cyclization reactions. For Compound A, the thiazole moiety may form through a Hantzsch thiazole synthesis or a condensation reaction involving:
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β-Keto esters (e.g., a ketone precursor with a thioamide group).
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Amine-containing fragments (e.g., the β-keto amine fragment from the target molecule).
Mechanism :
A β-keto ester reacts with a thioamide (e.g., 2-aminothiophenol) under acidic conditions to form a thiazole ring. The ethyl chain containing the β-keto amine group would then be introduced via subsequent substitution or coupling reactions .
2.2. Coupling with the Benzamide Core
The benzamide core (3,4-dimethoxybenzamide) is likely coupled to the thiazole moiety via amide bond formation . This could involve:
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Activation of the benzamide : Using coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) or DCC (N,N'-carbonyldiimidazole).
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Reaction with the thiazole derivative : The activated benzamide would react with the amine group on the thiazole-containing fragment.
3.1. NMR Spectroscopy
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1H NMR :
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Benzamide protons : Singlet signals for NH protons (δ 10.0–10.5 ppm).
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Thiazole protons : Deshielded aromatic protons (δ 7.5–8.5 ppm).
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β-Keto amine protons : A singlet for the ketone α-proton (δ 4.0–4.5 ppm).
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13C NMR :
3.2. HRMS
High-resolution mass spectrometry (HRMS) would confirm the molecular formula C24H28N4O6S via accurate mass measurement .
4.2. Thiazole Ring Reactivity
The thiazole ring is susceptible to electrophilic substitution at position 5 (meta to the sulfur atom). Reactions such as bromination or nitration could occur under appropriate conditions .
Reaction Mechanism Example: β-Keto Amine Formation
A plausible pathway for the β-keto amine fragment involves a Michael addition followed by reductive amination :
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Michael addition : A β-keto ester reacts with an enamine to form a conjugated β-keto amine.
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Reductive amination : Reduction of the imine intermediate to form the amine group .
Data Table: Key Spectral and Physical Data
Comparison with Similar Compounds
Functional Group Variations: Amide vs. Sulfonamide
- Compound 16 (): Structure: 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide. Key Differences: Replaces the benzamide with a benzenesulfonamide and substitutes the ethyl-4-methoxyphenethyl group with a 3-nitrophenyl on the thiazole. Bioactivity: IC50 = 37 nM against KYNU .
- Compound 20 (): Structure: 4-Amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide. Key Differences: Features a 4-amino-benzenesulfonamide and a 2-fluoro-5-(trifluoromethyl)phenyl substituent on the thiazole. Bioactivity: IC50 = 19 nM against KYNU, demonstrating that electron-withdrawing groups (e.g., CF3) improve potency .
- Target Compound: The benzamide group may reduce off-target interactions compared to sulfonamides, which are prone to binding serum proteins.
Thiazole Ring Modifications
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- Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
- Key Differences: Replaces the ethyl-4-methoxyphenethyl group with a pyridinyl ring and substitutes the benzamide with an acetamide .
- Bioactivity: Targets kinases; the pyridine ring may engage in π-π stacking or metal coordination in active sites.
Methoxy Substituent Effects
- N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)Amides (): Structure: Coumarin-thiazole hybrids with methoxy groups on the chromenone ring. Bioactivity: Antioxidant and antimicrobial activities, suggesting methoxy groups enhance radical scavenging and membrane interaction .
Target Compound : The 3,4-dimethoxy arrangement on the benzamide may stabilize hydrophobic interactions in enzyme pockets, similar to coumarin derivatives.
Enzyme Inhibition
- KYNU Inhibition : Compound 16 (sulfonamide) and the target (benzamide) both inhibit KYNU, but the benzamide’s reduced hydrogen-bonding may lower potency while improving selectivity.
- Kinase Targeting : Thiazole-acetamide derivatives (e.g., GSK1570606A) show that thiazole positioning and substituent electronics dictate kinase affinity .
Physicochemical Properties
- Lipophilicity : The target’s 4-methoxyphenethyl group increases logP compared to nitro- or trifluoromethyl-substituted analogs, favoring CNS penetration.
- Solubility : Methoxy groups improve aqueous solubility slightly, but the benzamide core may require formulation optimization for bioavailability.
Q & A
Basic Research Questions
Synthetic Routes and Optimization What are the standard synthetic routes for preparing 3,4-dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized for improved yield? The compound is typically synthesized via a multi-step condensation process. For example, thiazole ring formation can be achieved by reacting 2-amino-4-substituted thiazole derivatives with veratraldehyde (3,4-dimethoxybenzaldehyde) under reflux in ethanol with acetic acid as a catalyst . Optimization involves adjusting reaction time (e.g., 7–18 hours), solvent polarity (e.g., DMSO vs. ethanol), and catalyst concentration. For instance, extending reflux time to 18 hours in DMSO improved yields to 65% in analogous thiazole syntheses . Post-reaction purification via recrystallization (ethanol/water) enhances purity .
Analytical Characterization Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound? Key techniques include:
- ¹H/¹³C NMR : To verify methoxy groups (δ 3.7–4.0 ppm), thiazole protons (δ 7.2–8.1 ppm), and amide linkages .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .
- ESI-MS : Validates molecular weight (e.g., m/z 314.36 for analogous benzamide derivatives) .
- HPLC : Assesses purity using C18 columns with acetonitrile/water gradients .
Biological Screening Frameworks What preliminary assays are recommended to evaluate the biological potential of this compound? Prioritize target-specific assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Structure-Activity Relationship (SAR) Design How can substituent modifications enhance bioactivity while maintaining solubility?
- Methoxy Positioning : Replace 3,4-dimethoxy groups with electron-withdrawing substituents (e.g., nitro) to improve membrane permeability .
- Thiazole Core : Introduce trifluoromethyl groups at the 4-position of the thiazole ring to enhance metabolic stability .
- Amide Linkers : Replace the phenethylamino group with heterocyclic amines (e.g., piperazine) to modulate target affinity . Computational tools like AutoDock Vina can predict binding modes to guide substitutions .
Mechanistic Studies and Reaction Pathways How can mechanistic studies (e.g., kinetic analyses or isotopic labeling) elucidate the formation of the thiazole core in this compound?
- Kinetic Profiling : Monitor intermediate formation (e.g., imine intermediates) via in situ FT-IR or LC-MS during reflux .
- Isotopic Labeling : Use ¹⁵N-labeled 2-amino-thiazole precursors to track nitrogen incorporation into the thiazole ring .
- DFT Calculations : Model transition states for cyclization steps to identify rate-limiting barriers .
Data Contradiction Analysis in Biological Activity How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar thiazole derivatives?
- Assay Standardization : Compare results under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
- Metabolite Screening : Evaluate if observed anticancer activity arises from hydrolyzed metabolites (e.g., free 3,4-dimethoxybenzoic acid) .
Scalability Challenges in Multi-Step Synthesis What strategies mitigate yield losses during scale-up of the thiazole-amide coupling step?
- Catalyst Selection : Replace acetic acid with immobilized lipase catalysts for greener, high-yield amide bond formation .
- Flow Chemistry : Implement continuous-flow reactors to minimize side reactions (e.g., oxidation) during thiazole formation .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for intermediate isolation .
Methodological Resources
- Docking Studies : Use Schrödinger Suite or MOE to model interactions with EGFR or COX-2 active sites .
- QSAR Modeling : Leverage datasets from PubChem (AID 1259351) to train predictive models for cytotoxicity .
- Synthetic Protocols : Refer to Acta Crystallographica Section E for crystallographic validation of analogous thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
